7-Fluoro-5-iodo-1H-indazole

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

7-Fluoro-5-iodo-1H-indazole (CAS 1260381-29-0) is a non-commodity, dual-halogenated indazole building block with orthogonal C5‑I and C7‑F reactivity. Substituting with mono‑halogenated indazoles adds low‑yielding steps and sacrifices chemoselectivity. Use this advanced intermediate to sequentially diversify kinase inhibitor libraries via Suzuki/Sonogashira at C5, then SNAr at C7. Also validated for CNS 5‑HT₄ receptor radiotracer programs where late‑stage ¹⁸F incorporation is critical. Purchase from verified suppliers to ensure ≥98% purity and batch‑to‑batch consistency.

Molecular Formula C7H4FIN2
Molecular Weight 262.026
CAS No. 1260381-29-0
Cat. No. B599294
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-5-iodo-1H-indazole
CAS1260381-29-0
Synonyms7-Fluoro-5-iodo-1H-indazole
Molecular FormulaC7H4FIN2
Molecular Weight262.026
Structural Identifiers
SMILESC1=C(C=C(C2=C1C=NN2)F)I
InChIInChI=1S/C7H4FIN2/c8-6-2-5(9)1-4-3-10-11-7(4)6/h1-3H,(H,10,11)
InChIKeyUVMNZTJYKQSREA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Fluoro-5-iodo-1H-indazole (CAS 1260381-29-0) – Procurement and Research-Grade Specifications


7-Fluoro-5-iodo-1H-indazole (CAS 1260381-29-0) is a halogenated heterocyclic building block comprising a 1H-indazole core with fluorine at the 7-position and iodine at the 5-position [1]. Its molecular formula is C₇H₄FIN₂, with a molecular weight of 262.02 g/mol . The compound is typically supplied as a research chemical with purity levels ranging from 95% to 98% , and is utilized as a versatile intermediate in medicinal chemistry, particularly for the synthesis of kinase inhibitors and central nervous system (CNS) targeted radiotracers [2].

Why Generic Indazole Substitution Fails: The Critical Role of 7-Fluoro-5-iodo-1H-indazole's Orthogonal Halogenation


Substituting 7-Fluoro-5-iodo-1H-indazole with a generic indazole or even a mono-halogenated analog is scientifically non-viable for advanced synthetic applications. The unique ortho-disposition of fluorine and iodine on the phenyl ring of the indazole creates a specific, dual-functionalized scaffold that is not accessible from common alternatives like 7-fluoroindazole or 5-iodoindazole [1]. This specific substitution pattern is critical for structure-activity relationship (SAR) studies and for enabling sequential, chemoselective cross-coupling reactions. Using a mono-halogenated alternative would necessitate additional, often low-yielding, synthetic steps to introduce the second halogen, potentially altering the reactivity profile and limiting the downstream chemical space accessible from a single, commercially available building block [2].

Quantitative Differentiation of 7-Fluoro-5-iodo-1H-indazole: A Comparative Evidence Guide for Scientific Procurement


Orthogonal Reactivity: Sequenced Cross-Coupling Enabled by Distinct Halogen Electronic Profiles

The presence of both a C7-fluorine and a C5-iodine substituent provides orthogonal reactivity for sequential functionalization. While specific kinetic data for 7-Fluoro-5-iodo-1H-indazole is not published, this differentiation is a class-level inference based on well-established principles of palladium-catalyzed cross-coupling. The C5-iodine is highly reactive towards oxidative addition with palladium catalysts, enabling selective Suzuki, Sonogashira, or Buchwald-Hartwig couplings under mild conditions. The C7-fluorine, in contrast, is inert under these conditions but can be selectively activated later via nucleophilic aromatic substitution (SNAr) [1]. This compares favorably to alternative building blocks like 5-iodo-1H-indazole (CAS 55919-82-9) , which lacks the C7-fluorine handle, or 7-fluoro-1H-indazole (CAS 341-24-2) , which lacks the C5-iodine. Using these alternatives would require an additional halogenation step, adding time and reducing overall yield.

Medicinal Chemistry Organic Synthesis Kinase Inhibitors

Enhanced Lipophilicity: Predicted LogP Increase Over Non-Halogenated Indazole

The dual halogenation (fluorine and iodine) of 7-Fluoro-5-iodo-1H-indazole is predicted to significantly increase its lipophilicity compared to the unsubstituted 1H-indazole core (CAS 271-44-3). While experimental logP values for the target compound are not available, class-level inference suggests a substantial increase in lipophilicity. A structurally similar compound, 3-(3-ethylimidazol-4-yl)-7-fluoro-5-iodo-1H-indole (CID 138691321), has a calculated AlogP of 3.13 , providing a reasonable estimate for the target compound's logP, which would be higher than that of unsubstituted indazole (estimated logP ~1.8) [1].

ADME Drug Design CNS Penetration

Proven Utility in 5-HT₄ Receptor Radioligand Development

The 7-fluoro-5-iodo substitution pattern is a key structural feature in the development of novel radiotracers for the serotonin 5-HT₄ receptor (5-HT₄R). A 2020 doctoral thesis by Reynald Mangeant at Normandie Université explicitly describes the synthesis of a series of iodinated and fluorinated indazole ligands for PET imaging applications [1]. The presence of both halogens is critical: the fluorine atom can be substituted with the positron-emitting isotope fluorine-18 (¹⁸F) for PET imaging, while the iodine provides a reactive site for initial SAR exploration and can also be used for radiolabeling with iodine-123 (¹²³I) or iodine-125 (¹²⁵I) for SPECT imaging or autoradiography. The thesis highlights the selection of three lead compounds from a library of over twenty novel ligands, all based on this halogenation strategy, demonstrating the scaffold's direct relevance to CNS imaging research [2].

Neuroscience PET Imaging Radiotracer Development

Optimal Application Scenarios for 7-Fluoro-5-iodo-1H-indazole in Advanced Research and Development


Divergent Synthesis of Kinase Inhibitor Libraries via Sequential Cross-Coupling

7-Fluoro-5-iodo-1H-indazole is optimally employed as a central core for the divergent synthesis of kinase inhibitor libraries. The orthogonally reactive C5-iodine and C7-fluorine substituents allow for a two-step, sequential functionalization strategy [1]. In the first step, the C5-iodine can be selectively coupled with a variety of aryl, heteroaryl, or alkenyl boronic acids or terminal alkynes under standard Suzuki or Sonogashira conditions, respectively. Following this, the C7-fluorine can be displaced via nucleophilic aromatic substitution (SNAr) with amines or other nucleophiles to introduce a second diversity element. This approach is validated by its inclusion in patent literature for the synthesis of substituted indazole derivatives active as kinase inhibitors, underscoring its practical utility in medicinal chemistry [1].

Development of CNS-Penetrant Radiotracers for PET and SPECT Imaging

This compound is a critical intermediate for the development of novel radiotracers targeting central nervous system (CNS) receptors, particularly the serotonin 5-HT₄ receptor [2]. The dual-halogenated scaffold enables a multiparametric approach to radioligand optimization. The fluorine atom provides a site for late-stage incorporation of the positron-emitting isotope fluorine-18 (¹⁸F), while the iodine atom can serve as a precursor for radioiodination (¹²³I or ¹²⁵I) [2]. The enhanced lipophilicity of the scaffold, inferred from analog data, further supports its potential for crossing the blood-brain barrier, making it a strategic choice for programs focused on neuroimaging and the diagnosis of neurodegenerative diseases .

Structure-Activity Relationship (SAR) Studies for CNS Drug Discovery

In CNS drug discovery programs where a 1H-indazole core has been identified as a privileged scaffold, 7-Fluoro-5-iodo-1H-indazole serves as a high-value, advanced intermediate for SAR exploration. Its use eliminates the need for de novo halogenation of the indazole ring, a process that often suffers from poor regioselectivity and low yields. By starting from this commercially available building block, medicinal chemists can rapidly generate focused libraries with substituents at the 5- and 7-positions, systematically probing the effects of different pharmacophores on target binding, selectivity, and ADME properties [2]. This accelerates the hit-to-lead optimization process in neuroscience research areas, including depression, anorexia, and Alzheimer's disease, where 5-HT₄R modulation is implicated [2].

Quote Request

Request a Quote for 7-Fluoro-5-iodo-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.